molecular formula C12H18ClN3O2 B1445682 N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride CAS No. 1394668-81-5

N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride

Cat. No.: B1445682
CAS No.: 1394668-81-5
M. Wt: 271.74 g/mol
InChI Key: YRVMEWOLIOZBFV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride involves several steps, typically starting with the preparation of the core phenyl structureSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods ensure consistent quality and scalability for research and potential commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are critical for achieving desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(2-amino-2-iminoethoxy)phenyl]-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.ClH/c1-8(2)12(16)15-9-3-5-10(6-4-9)17-7-11(13)14;/h3-6,8H,7H2,1-2H3,(H3,13,14)(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVMEWOLIOZBFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)OCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride
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N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride
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N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride
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N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride
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N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride

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